molecular formula C8H18O B093920 1-Tert-butoxybutane CAS No. 1000-63-1

1-Tert-butoxybutane

Cat. No.: B093920
CAS No.: 1000-63-1
M. Wt: 130.23 g/mol
InChI Key: JJNQHLLBFBGKEL-UHFFFAOYSA-N
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Description

1-Tert-butoxybutane, also known as Butyl tert-butyl ether, is a chemical compound with the molecular formula C8H18O and a molecular weight of 130.23 g/mol . It is classified as an ether and is a colorless liquid . Researchers can procure this compound identified by its unique CAS Registry Number 1000-63-1 . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handlers should refer to the safety data sheet for proper handling protocols. This compound requires careful storage, sealed in a dry environment at room temperature . Potential research applications for this compound may be explored based on its properties as an ether. Similar tert-butoxy compounds and their precursors, like tert-butyl chloride and tert-butanol, see use in synthesizing other valuable materials, such as antioxidants and fragrances . Its structure suggests potential utility as a solvent or as an intermediate in organic synthesis and material science research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxy]butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-5-6-7-9-8(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNQHLLBFBGKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00142853
Record name 1-Tert-butoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00142853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000-63-1
Record name 1-Tert-butoxybutane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tert-butoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00142853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Compound in Focus: 1 Tert Butoxybutane

Synthesis and Formation

The synthesis of 1-tert-butoxybutane can be achieved through the reaction of a butanol with 2-methylpropene. nist.govnist.gov Thermodynamic studies of the liquid-phase synthesis have been conducted. ub.edu Another common method for preparing ethers is the Williamson ether synthesis, which involves reacting an alkoxide ion with a primary alkyl halide. wikipedia.orgtestbook.combyjus.com For instance, 1,4-di-tert-butoxybutane (B14429806) can be synthesized by reacting tert-butyl alcohol with butyl bromide in the presence of a base. smolecule.com

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of this compound. In ¹H NMR, the chemical shifts and coupling patterns of the protons provide information about their chemical environment. nanalysis.com Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. nanalysis.comspectrabase.comresearchgate.netresearchgate.net For tert-butanol, a related compound, the ¹³C spectrum shows a dectet for the quaternary carbon and a quartet of septets for the methyl carbons, illustrating the detailed structural information that can be obtained from coupled spectra. nanalysis.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Ethers, like this compound, are characterized by a strong C-O stretching absorption in the region of 1050-1150 cm⁻¹. brainly.com This distinct peak helps to differentiate ethers from other functional groups such as esters, which also contain a C=O stretch, or alcohols, which show a broad O-H stretch. brainly.com

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the molecule. spectrabase.com The NIST Mass Spectrometry Data Center provides reference spectra for this compound. nih.gov

Green Chemistry Principles Applied to Ether Synthesis: Aqueous and Solvent-Free Methodologies

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling and application.

Interactive Data Table of Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₈O
Molecular Weight130.23 g/mol nih.gov
Boiling Point117.0 ± 8.0 °C at 760 mmHg chemsrc.com
Density0.8 ± 0.1 g/cm³ chemsrc.com
Flash Point13.7 ± 10.2 °C chemsrc.com
Water SolubilityMiscible vulcanchem.com
LogP2.56 chemsrc.com

Reactivity and Potential Transformations

Thermal and Acidic Decomposition

Ethers are generally stable but can undergo cleavage under specific conditions. smolecule.com Thermal decomposition of ethers can occur, though they are relatively resistant to heat. google.comgoogle.com Under acidic conditions, the ether linkage can be cleaved to form an alcohol and an alkyl halide. smolecule.comsmolecule.com This reaction typically proceeds via an onium intermediate. wikipedia.org

Oxidation Reactions

The oxidation of ethers can lead to various products depending on the oxidizing agent and reaction conditions. smolecule.comvulcanchem.com Strong oxidizing agents can cleave the ether bond. vulcanchem.com For example, tert-butyl hydroperoxide (TBHP) is a common oxidant used in various organic reactions, including the oxidation of olefins and alcohols. organic-chemistry.org The oxidation of chlorinated hydrocarbons, which can be stabilized by ethers, is another area of research. google.com

Reactivity and Reaction Mechanisms of Ethers: Advanced Studies

Acid-Catalyzed Cleavage of Ethers: Detailed Mechanistic Pathways

The cleavage of the carbon-oxygen bond in ethers requires harsh conditions, typically the use of strong acids. libretexts.org The reaction mechanism is highly dependent on the structure of the alkyl groups attached to the ether oxygen. For an asymmetrical ether like 1-tert-butoxybutane, the reaction pathway is dictated by the differential stability of the potential carbocation intermediates.

Acid-catalyzed ether cleavage can proceed through either an SN1 or SN2 mechanism. libretexts.orgwikipedia.org The first step in either pathway is the protonation of the ether's oxygen atom by a strong acid, which converts the poor leaving group (alkoxide) into a good leaving group (an alcohol). masterorganicchemistry.comtransformationtutoring.com

In the case of this compound, the structure contains a primary butyl group and a tertiary butyl group. The cleavage reaction strongly favors the SN1 pathway due to the ability of the tert-butyl group to form a relatively stable tertiary carbocation. libretexts.orgchemistrysteps.comlibretexts.org

The SN1 mechanism proceeds as follows:

Protonation: The ether oxygen is protonated by the acid (e.g., HBr or HI).

Carbocation Formation: The protonated ether undergoes unimolecular dissociation. The carbon-oxygen bond attached to the tertiary carbon breaks, forming a stable tert-butyl carbocation and a molecule of 1-butanol (B46404). wikipedia.orgchemistrysteps.com This is the rate-determining step.

Nucleophilic Attack: The halide anion (Br⁻ or I⁻), a good nucleophile, attacks the electrophilic tert-butyl carbocation to form the corresponding tert-butyl halide. wikipedia.org

An SN2 mechanism would require the halide nucleophile to attack one of the alpha-carbons, displacing the alcohol. While attack at the less sterically hindered primary carbon of the n-butyl group is possible, the SN1 pathway is significantly faster and is the dominant mechanism for ethers containing a tertiary alkyl group. libretexts.orgchemistrysteps.com

Figure 1: The SN1 cleavage mechanism of this compound with a hydrogen halide (HX).

The structure of the ether substrate is the single most important factor determining the selectivity of the cleavage products. masterorganicchemistry.comlibretexts.org Ethers with only primary or methyl groups react via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon. masterorganicchemistry.com Conversely, ethers that can form a stable carbocation, such as those with a tertiary, benzylic, or allylic group, will cleave via an SN1 mechanism. libretexts.orglibretexts.orglibretexts.org

For this compound, the presence of the tert-butyl group directs the reaction exclusively through the SN1 pathway. The cleavage selectively occurs at the tertiary carbon-oxygen bond because the stability of the resulting tert-butyl carbocation is much greater than that of a primary butyl carbocation, which would have to form in a hypothetical SN1 reaction at the other side of the ether. This results in the formation of a tertiary alkyl halide and a primary alcohol.

Reaction Pathway Attacked Carbon Intermediate Products Favored for this compound?
SN1Tert-butylTert-butyl carbocationTert-butyl halide + 1-ButanolYes (Dominant Pathway) libretexts.orgchemistrysteps.com
SN2n-ButylTransition Staten-Butyl halide + Tert-butanolNo (Kinetically disfavored) chemistrysteps.com

The cleavage of ethers is most effectively carried out with strong hydrogen halide acids. The reactivity of these acids follows the order: HI > HBr >> HCl . libretexts.orglibretexts.org Hydrochloric acid is generally not effective for cleaving ethers. libretexts.org This trend is attributed to two factors: the acidity of the hydrogen halide and the nucleophilicity of the resulting halide anion. Both acidity and nucleophilicity increase down the group (I⁻ > Br⁻ > Cl⁻). masterorganicchemistry.com

Reaction with HI: Hydrogen iodide is highly reactive and readily cleaves this compound even at moderate temperatures, yielding tert-butyl iodide and 1-butanol. chemistrysteps.com

Reaction with HBr: Hydrogen bromide is also effective but may require more forcing conditions (such as heat) compared to HI. transformationtutoring.comquora.com The products are tert-butyl bromide and 1-butanol.

Excess Acid: If an excess of the hydrogen halide is used, the 1-butanol formed as an initial product can undergo a subsequent nucleophilic substitution reaction (SN2 in this case, as it's a primary alcohol) to form the corresponding n-butyl halide and water. chemistrysteps.comyoutube.com

Reagent Relative Reactivity Initial Products from this compound Products with Excess Reagent
HIHighTert-butyl iodide + 1-ButanolTert-butyl iodide + n-Butyl iodide + Water chemistrysteps.com
HBrMediumTert-butyl bromide + 1-ButanolTert-butyl bromide + n-Butyl bromide + Water quora.com
HClLow / IneffectiveNo significant reactionN/A

Influence of Substrate Structure on Cleavage Selectivity

Oxidative Degradation and Peroxide Formation in Research and Storage Contexts

Ethers are susceptible to autoxidation upon exposure to atmospheric oxygen, a process that is often initiated or accelerated by light. libretexts.orgchemeurope.com This slow oxidation leads to the formation of dangerously unstable and explosive hydroperoxides and peroxides. jove.com

The autoxidation of ethers proceeds via a free-radical chain reaction mechanism involving initiation, propagation, and termination steps. chemeurope.comjove.com The reaction is initiated by the abstraction of a hydrogen atom from a carbon atom that is alpha to the ether oxygen, as this position is activated. youtube.com

Initiation: A radical initiator (which can be a trace impurity or formed by light) abstracts an alpha-hydrogen from the ether molecule, creating a carbon-centered radical.

Propagation:

The carbon radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical. jove.com

This peroxy radical then abstracts an alpha-hydrogen from another ether molecule, forming a hydroperoxide product and regenerating a carbon-centered radical, which continues the chain reaction. youtube.com

Termination: The reaction chain is terminated when two radicals combine to form a non-radical species.

In this compound, the tert-butyl group has no alpha-hydrogens. Therefore, radical formation can only occur on the alpha-carbon of the n-butyl group. While this makes it less prone to peroxide formation than ethers with two primary or secondary alkyl groups (like diethyl ether or diisopropyl ether), it is not immune to autoxidation. sciencemadness.orgacs.org

Figure 2: The propagation steps of autoxidation for this compound, forming a hydroperoxide.

Given the hazards associated with peroxide accumulation, strict protocols are necessary for the storage and handling of ethers, including this compound.

Stabilization: To inhibit the free-radical chain reaction, commercial ethers are often supplied with a stabilizer. concordia.ca These inhibitors are radical scavengers that terminate the chain reaction. A common example is butylated hydroxytoluene (BHT). umn.edu It is important to note that distillation will remove these non-volatile inhibitors, leaving the purified ether unstabilized and highly susceptible to peroxide formation. fsu.edu

Storage: Proper storage is critical to minimize peroxide formation. Peroxide-forming chemicals should be:

Stored in airtight containers to minimize exposure to oxygen. jove.com

Kept in dark or amber bottles, away from light and heat, which can initiate radical formation. dartmouth.edu

Dated upon receipt and upon opening to track their age. concordia.ca

Peroxide Detection and Scavenging: Ethers should be periodically tested for the presence of peroxides, especially before distillation or evaporation, which can concentrate the explosive peroxides. dartmouth.edu A common qualitative test involves shaking a sample of the ether with an acidified aqueous solution of potassium iodide (KI); the formation of iodine (I₂), which appears as a yellow-to-brown color, indicates the presence of peroxides. jove.com

If peroxides are detected, they must be removed (scavenged) before the ether is used. This is typically achieved by treating the solvent with a mild reducing agent.

Strategy Method/Agent Mechanism of Action
Inhibition/Stabilization Butylated Hydroxytoluene (BHT) concordia.caumn.eduFree-radical scavenger that terminates the autoxidation chain reaction.
Scavenging (Removal) Aqueous Ferrous Sulfate (FeSO₄) fsu.eduReduces peroxides (R-O-O-H) to the corresponding alcohols (R-O-H).
Scavenging (Removal) Aqueous Sodium Sulfite (Na₂SO₃)Acts as a reducing agent to destroy peroxides.
Scavenging (Removal) Activated Alumina ColumnPeroxides are adsorbed onto the column as the ether is passed through.

Mechanisms of Autoxidation and Radical Chain Reactions

Ethers as Reactive Intermediates and Reagents in Complex Organic Transformations

The role of ethers in organic chemistry extends beyond their common use as inert solvents. Certain ethers, such as this compound, serve as significant reactive intermediates and reagents in a variety of complex organic transformations. The specific structure of this compound, featuring a bulky tert-butyl group attached to a butyl chain via an ether linkage, dictates its reactivity and synthetic utility.

The primary industrial synthesis of this compound, also known as butyl tert-butyl ether (BTBE), involves the liquid-phase etherification of isobutene with 1-butanol, typically catalyzed by an acidic ion-exchange resin. researchgate.netcore.ac.uk This reaction is a key example of a complex transformation where the ether is the target product, often studied for its potential as a fuel additive. core.ac.uk The kinetics of this synthesis have been extensively studied, revealing that the reaction mechanism can be described as an Eley-Rideal type, where 1-butanol adsorbs to the catalyst surface and reacts with isobutene from the bulk liquid phase. ub.edu The rate-determining step is the surface reaction between the adsorbed alcohol and the olefin. researchgate.netub.edu

Kinetic studies using catalysts like Amberlyst™ 35 have provided detailed insights into the reaction conditions.

Table 1: Kinetic Study Parameters for this compound Synthesis

Parameter Value/Condition Source
Reactants Isobutene, 1-Butanol researchgate.net
Catalyst Amberlyst™ 35 ub.edu
Temperature Range 303–356 K ub.edu
Phase Liquid researchgate.net
Proposed Mechanism Eley-Rideal ub.edu

Another fundamental method for ether synthesis is the Williamson ether synthesis, which proceeds via an SN2 mechanism. masterorganicchemistry.com The preparation of an unsymmetrical ether like this compound via this method requires careful selection of reagents. Due to the steric hindrance of the tert-butyl group, using a tert-butyl halide and a butoxide anion is not feasible as it would primarily lead to an E2 elimination product. libretexts.org The successful pathway involves the reaction of a tertiary alkoxide with a primary alkyl halide. doubtnut.com For this compound, this involves the reaction of sodium tert-butoxide with a primary butyl halide (e.g., 1-bromobutane). doubtnut.comontosight.ai The bulky tert-butoxide acts as a strong, non-nucleophilic base in many contexts, but here it can serve as the nucleophile with an unhindered primary substrate. masterorganicchemistry.com

The reactivity of this compound is dominated by the cleavage of the ether bond under strong acidic conditions. libretexts.org Unlike ethers with only primary or secondary alkyl groups which cleave via an SN2 mechanism, ethers with a tertiary group, such as this compound, cleave through an E1 or SN1 pathway. libretexts.org This is because the protonation of the ether oxygen leads to the formation of a stable tertiary carbocation intermediate upon cleavage. vaia.comucla.edu

The first step is the protonation of the ether oxygen by a strong acid (e.g., HBr, HI, or trifluoroacetic acid) to form an oxonium ion. libretexts.orgvaia.com This protonated ether then cleaves, with the C-O bond of the tertiary group breaking to form 1-butanol and the highly stable tert-butyl carbocation. vaia.com This carbocation is a key reactive intermediate. Subsequently, the carbocation can undergo elimination (E1) by losing a proton to yield 2-methylpropene, or it can be attacked by a nucleophile (the conjugate base of the acid) in an SN1 reaction to form a tert-butyl halide. libretexts.orgvaia.com

Table 2: Acid-Catalyzed Cleavage of this compound

Reactants Products Mechanism Reactive Intermediate Source

This predictable cleavage makes the tert-butoxy (B1229062) group valuable as a protecting group in complex syntheses, where it can be removed under specific acidic conditions without affecting other parts of the molecule. researchgate.net Therefore, this compound and related structures are not merely end products but are also versatile reagents and intermediates whose formation and subsequent reactions are central to advanced organic transformations.

Applications of Ethers in Advanced Organic Synthesis and Materials Science Research

Ethers as Specialized Reaction Solvents: Rational Design and Green Chemistry Applications

The application of 1-tert-butoxybutane as a specialized reaction solvent is not extensively documented in dedicated studies. Its structural isomer, dibutyl ether, is utilized as a solvent for various chemical reactions, including for Grignard syntheses, fats, oils, and resins. wikipedia.org In one study focused on catalytic transfer hydrogenation, the use of 1-butanol (B46404) as a solvent led to the formation of undesirable by-products from etherification side reactions, namely butoxybutane and dibutoxybutane. google.com While this indicates the formation of such ethers in a reaction medium, it does not detail the specific use of this compound as a rationally designed solvent. The broader class of tert-butyl ethers can be formed and cleaved using eco-compatible methods, such as using Erbium(III) triflate as a recyclable catalyst, which aligns with green chemistry principles. anaxlab.com However, specific research into this compound's properties and applications as a green solvent is not prominent in the available literature.

Ethers in Supramolecular Chemistry: Host-Guest Recognition and Ion Complexation (e.g., Crown Ethers)

There is no available scientific literature that indicates a role for this compound in the field of supramolecular chemistry. The principles of host-guest recognition and ion complexation are dominated by specific types of ether compounds, primarily macrocyclic structures like crown ethers and cryptands. du.ac.innumberanalytics.com These molecules possess multiple ether oxygen atoms arranged in a cyclic array, creating a pre-organized cavity suitable for binding cations through cooperative chelation. du.ac.innih.gov Even their acyclic analogues, known as podands, typically feature multiple ether linkages to wrap around guest ions effectively. du.ac.in this compound, as a simple, acyclic, and monofunctional ether, lacks the necessary structural complexity and multiple binding sites to function as a host in host-guest or ion complexation systems.

Ethers in Polymer Chemistry and Advanced Material Synthesis: Functional Group Incorporation

Ethers in Fine Chemical Synthesis and Pharmaceutical Research: Building Blocks and Intermediates

This compound, also known as butyl tert-butyl ether (BTBE), is a compound of interest in fine chemical synthesis, primarily as a potential high-octane oxygenate for gasoline, analogous to methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). du.ac.inresearchgate.net Its synthesis is a key area of research and is typically achieved via the liquid-phase etherification of isobutene with 1-butanol, catalyzed by acidic ion-exchange resins like Amberlyst™ 35. wikipedia.orgdu.ac.in The kinetics of this reaction have been studied extensively, revealing that it follows an Eley-Rideal type mechanism where 1-butanol adsorbs to the catalyst and reacts with isobutene from the liquid phase. du.ac.in The production of BTBE is considered an interesting alternative because 1-butanol can be derived from the fermentation of biomass, which would reduce fossil fuel dependence in gasoline production. numberanalytics.com

While direct use of this compound as a building block in pharmaceuticals is not explicitly detailed, its isomers and related structures are referenced in this context. For instance, dibutyl ether (1-butoxybutane) is mentioned as a potential solvent in processes for preparing pharmaceutical intermediates for drugs like Prasugrel. google.com Patents for preparing intermediates of the drug Niraparib also list 1-butoxybutane. le.ac.uk Furthermore, the isomer 2-(tert-butoxy)butane (B196117) is described as an important raw material and intermediate in the synthesis of pharmaceuticals. lookchem.com The tert-butoxy (B1229062) group itself is a widely used protecting group in the synthesis of complex molecules, valued for its stability and ease of removal under acidic conditions. ub.edu Given the precedent set by its isomers and the utility of its constituent functional groups, this compound holds potential as a building block or intermediate in fine chemical and pharmaceutical research.

Table 2: Research Findings on the Synthesis of this compound (BTBE)

Study Focus Key Findings Catalyst Used Temperature Range Source
Kinetic Modeling The reaction follows an Eley-Rideal mechanism; the surface reaction is the rate-determining step. Amberlyst™ 35 303–356 K du.ac.innumberanalytics.com
Thermodynamic Analysis Molar standard enthalpy and entropy changes for the reaction were estimated. Ion exchange resins 313–383 K mdpi.comsolubilityofthings.com
Reactivity Comparison In individual reactions, the reactivity of primary alcohols with isobutene follows the order: 1-butanol > 1-propanol (B7761284) > ethanol (B145695) > methanol. Acidic ion-exchange resins N/A smolecule.com

Table 3: List of Mentioned Chemical Compounds

Compound Name Synonym / Abbreviation
This compound Butyl tert-butyl ether, BTBE
Dibutyl ether 1-butoxybutane
Methyl tert-butyl ether MTBE
Ethyl tert-butyl ether ETBE
1-Butanol N/A
Isobutene 2-methylpropene
Erbium(III) triflate N/A
Crown ethers N/A
Cryptands N/A
Podands N/A
1-bromo-4-(tert-butoxy)butane N/A
Poly(tert-butyl acrylate) N/A
tert-butyl aziridine-1-carboxylate N/A
Polyethyleneimine N/A
Amberlyst™ 35 N/A
Prasugrel N/A
Niraparib N/A

Computational and Theoretical Studies on Ethers

Density Functional Theory (DFT) Applications in Ether Chemistry: Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of ether chemistry, DFT is instrumental in predicting molecular geometries, electronic properties, and reactivity. For asymmetric ethers like 1-tert-butoxybutane, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's lowest energy conformation.

Reactivity can also be assessed using DFT-derived parameters. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are crucial for understanding where a molecule is likely to undergo a chemical reaction. The HOMO-LUMO gap is a key indicator of chemical reactivity. For example, in the related compound diphenyl ether, DFT calculations have been used to understand competing reaction sites for interactions with alcohols. rsc.org For this compound, the oxygen atom's lone pairs make it a Lewis base, and DFT can quantify the molecular electrostatic potential to predict the most likely site for protonation or coordination to a metal center.

Table 1: Representative DFT-Calculated Properties for Simple Ethers

PropertyDiethyl Ether (Illustrative)Methyl tert-Butyl Ether (Illustrative)Expected Trend for this compound
C-O-C Bond Angle ~112°~114°Similar to MTBE, influenced by steric bulk
HOMO-LUMO Gap ~7.8 eV~7.5 eVIn a similar range, indicating high stability
Dipole Moment ~1.15 D~1.2 DExpected to be in a similar range

Note: This table is illustrative, based on typical values for similar ethers. Specific values for this compound would require dedicated calculations.

Quantum Chemical Calculations of Ether Reaction Mechanisms: Energy Landscapes and Transition States

Quantum chemical calculations are essential for mapping the entire energy landscape of a chemical reaction, from reactants to products, including the high-energy transition states that control reaction rates. diva-portal.org For ethers, a common reaction studied computationally is thermal decomposition (pyrolysis).

While specific studies on this compound are scarce, research on the pyrolysis of MTBE and other tert-butyl compounds provides significant insight. researchgate.netresearchgate.net The decomposition of the tert-butyl group is often the initial and rate-determining step. Theoretical studies on the gas-phase decomposition of MTBE catalyzed by hydrogen halides have used DFT (ωB97XD/LANL2DZ level of theory) to map the reaction mechanism. unirioja.es These studies calculate the activation free energy and show that the reaction proceeds via a transition state where the C-O bond is cleaved as a proton is transferred from the catalyst to the ether oxygen. unirioja.es

A plausible pyrolysis pathway for this compound would involve the unimolecular elimination of isobutene to form 1-butanol (B46404), a reaction that proceeds through a four-centered transition state.

Reaction: CH₃CH₂CH₂CH₂-O-C(CH₃)₃ → CH₃CH₂CH₂CH₂-OH + CH₂=C(CH₃)₂

Quantum chemical calculations can determine the activation energy for this and competing pathways, such as homolytic cleavage of the C-O bonds to form radical intermediates. researchgate.net Studies on the oxidation of the tert-butyl radical, a potential intermediate, show the complexity of subsequent reactions, which can be modeled using methods like the Complete Basis Set (CBS) and Quantum Rice-Ramsperger-Kassel (QRRK) theory to calculate temperature and pressure-dependent rate constants. acs.org

Table 2: Calculated Activation Energies for Related Ether Decomposition Reactions

ReactionComputational MethodCalculated Activation Energy (kcal/mol)Reference
MTBE → Isobutene + Methanol (Uncatalyzed) G2M(rcc,MP2)~62.4 researchgate.net
MTBE + HCl → Isobutene + Methanol + HCl ωB97XD/LANL2DZ~32.0 (ΔG‡) unirioja.es
t-BuS(O)St-Bu Pyrolysis RRKM Theory~11.64 (Low-pressure limit) researchgate.net

Modeling of Intermolecular Interactions Involving Ethers: Solvation and Complexation

The behavior of this compound in solution is governed by its intermolecular interactions with solvent molecules. Computational models are crucial for understanding these non-covalent forces, which include van der Waals interactions, dipole-dipole forces, and hydrogen bonding (where the ether oxygen acts as an acceptor).

Molecular dynamics (MD) simulations combined with quantum mechanical methods can provide a detailed picture of solvation. Studies on mixtures of butanol isomers with di-n-butyl ether (DBE), a structural isomer of this compound, have used MD with the General AMBER Force Field (GAFF) to investigate the interplay between alcohol self-association and alcohol-ether hydrogen bonding. researchgate.netunica.itacs.org These simulations reveal how the ether disrupts the hydrogen-bonding network of the alcohol and how the alkyl chain branching influences mixing properties, as reflected in excess molar volumes. researchgate.netunica.it

For this compound, the bulky tert-butyl group would sterically hinder the accessibility of the ether oxygen for hydrogen bonding compared to less bulky ethers. Computational methods like the Effective Fragment Potential (EFP) can model these interactions with high accuracy. q-chem.com The EFP method partitions the system into a quantum mechanical region and an effective potential region, allowing for the accurate calculation of interaction energies, including electrostatics, polarization, dispersion, and exchange-repulsion. q-chem.com Studies using EFP on tert-butanol-water mixtures have successfully described the microscopic structure and energy components of the solution. unirioja.esacs.org A similar approach for this compound could quantify its interaction with various solvents.

Furthermore, DFT calculations can be used to study the complexation of ethers with metal ions or other Lewis acids. acs.org The binding energy and geometry of such complexes can be accurately predicted, which is relevant for applications in catalysis and separation processes.

Conformational Analysis and Molecular Dynamics Simulations of Ether Systems

This compound is a flexible molecule with multiple rotatable single bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the different stable spatial arrangements (rotamers) and determine their relative energies and the barriers to interconversion.

Quantum chemical calculations, such as those at the MP2/6-311++G(d,p) level of theory, are effective for this purpose. researchgate.net For a molecule like this compound, the key dihedral angles to consider are along the C-O-C-C backbone. The bulky tert-butyl group significantly influences the conformational preferences, favoring staggered arrangements that minimize steric clash. Studies on the related molecule tert-butyl acetate (B1210297) have identified a single, dominant Cₛ symmetry conformer in a supersonic jet, with a calculated high barrier to internal rotation of the acetyl methyl group. science.gov

Molecular dynamics (MD) simulations offer a way to explore the conformational space and dynamics of the molecule over time. ibm.comunica.it By simulating the motion of all atoms over nanoseconds or longer, MD can reveal the preferred conformations in a liquid state, the rates of conformational changes, and how these are influenced by the surrounding solvent molecules. For instance, MD simulations of 1,2-dimethoxyethane/water solutions have provided insights into the conformational and structural properties of ethers in aqueous environments. unica.it A simulation of liquid this compound would likely show rapid rotation around the n-butyl chain's C-C bonds, but more restricted rotation around the O-C(CH₃)₃ bond due to the high steric hindrance of the tert-butyl group.

Environmental Fate, Transport, and Ecotoxicological Research of Ethers

Environmental Distribution and Partitioning Studies in Diverse Media (Air, Water, Soil, Sediment)

The environmental distribution of an organic chemical like 1-tert-butoxybutane is governed by its physical-chemical properties, which determine how it partitions between air, water, soil, and sediment. For ether compounds used as fuel oxygenates, such as methyl tert-butyl ether (MTBE), their behavior is largely dictated by how they partition between these environmental compartments. oup.com

Ethers like MTBE are generally hydrophilic (water-loving), making them highly soluble in water. epa.gov When gasoline containing MTBE comes into contact with water, significant amounts of the ether can dissolve into the aqueous phase. oup.com For instance, the water solubility of MTBE is about 50,000 mg/L, substantially higher than the hydrocarbon components of gasoline. epa.gov This high water solubility suggests that this compound would also preferentially partition into water upon release into the environment.

Once in the air, these compounds can partition into atmospheric water, such as rain, which can lead to their deposition into surface and groundwater. oup.com The partitioning behavior between soil and air is influenced by factors like soil moisture and organic matter content. publish.csiro.au Studies on MTBE show it partitions into both mineral-based and organic-rich soils by dissolving in soil water. publish.csiro.au However, ethers generally exhibit weak sorption to subsurface solids, meaning they are not strongly bound to soil or sediment particles. oup.com This weak sorption, combined with high water solubility, results in high mobility in soil and groundwater, with little retardation of their transport. oup.comchemdad.com

The tendency of a chemical to volatilize from water or moist soil is described by its Henry's Law constant. For di-n-butyl ether, a structurally related compound, a high Henry's Law constant suggests that volatilization from moist soil and water surfaces is an important fate process. chemdad.com Similarly, its vapor pressure indicates it will exist primarily as a vapor in the atmosphere if released to the air. chemdad.com This suggests that this compound released to soil or water could volatilize into the atmosphere, where it would be subject to atmospheric transport and degradation processes.

Table 1: Comparative Partitioning Properties of Selected Ether Compounds

CompoundWater SolubilityLog Kow (Octanol-Water Partition Coefficient)Henry's Law Constant (atm·m³/mol)Environmental Implications
Methyl tert-butyl ether (MTBE)~50,000 mg/L epa.gov0.94 - 1.35.85 x 10-4oup.comHigh water solubility and low sorption lead to high mobility in groundwater. oup.com Moderate volatilization potential.
Ethyl tert-butyl ether (ETBE)~12,000 mg/L1.5 - 1.99.1 x 10-4Soluble in water, leading to potential groundwater contamination, but less so than MTBE. capes.gov.broup.com
1-Butoxybutane (Di-n-butyl ether)50 mg/L2.796.0 x 10-3chemdad.comLower water solubility but higher volatilization potential. Expected to have high mobility in soil. chemdad.com
This compoundData not available2.41 (estimated) chemeo.comData not availableExpected to be mobile in soil and water, with potential for volatilization to the atmosphere.

Bioaccumulation and Biomagnification Potentials of Ether Compounds

Bioaccumulation is the process by which a chemical is absorbed by an organism from all exposure routes and accumulates in its tissues. canada.ca Biomagnification occurs when the concentration of that chemical increases at successively higher levels in a food web. epa.gov

The potential for a chemical to bioaccumulate is often related to its lipophilicity (fat-solubility), indicated by the octanol-water partition coefficient (Kow). Chemicals that are highly lipophilic tend to accumulate in the fatty tissues of organisms. epa.gov

For many ether compounds, particularly persistent and hydrophobic ones like polychlorinated and polybrominated diphenyl ethers (PCDEs and PBDEs), there is significant potential for bioaccumulation and biomagnification. mdpi.comnih.govpops.int However, for smaller, less complex, and more water-soluble ethers, the potential is much lower. For instance, 1-butanol (B46404) is readily biodegradable and does not bioaccumulate. who.int The structurally similar compound propylene (B89431) glycol mono-t-butyl ether is also predicted to have a low potential for bioconcentration. nih.gov Based on these analogs, this compound, as a non-halogenated aliphatic ether, is not expected to significantly bioaccumulate or biomagnify in food webs. Its relatively low estimated octanol-water partition coefficient suggests it would not have a high affinity for fatty tissues. chemeo.com

Multimedia Fugacity Models for Environmental Fate Prediction and Risk Assessment

Multimedia fugacity models are powerful computational tools used to predict the environmental fate, transport, and partitioning of chemicals. diva-portal.orgwikipedia.org These models are based on the concept of fugacity, which can be described as the "escaping tendency" of a chemical from a particular environmental phase (e.g., air, water, soil). wikipedia.org By calculating the fugacity of a chemical in each compartment, scientists can predict the direction and rate of its movement between media and its ultimate environmental distribution. nih.gov

These models require input data on the chemical's physical-chemical properties (such as water solubility, vapor pressure, and partition coefficients) and emission rates. diva-portal.orgresearchgate.net Fugacity models have been successfully applied to assess the environmental fate of various ether compounds, including MTBE and PBDEs. diva-portal.orgnih.govdiva-portal.org For example, a multispecies transformation model was used to predict the environmental concentrations of MTBE and its primary degradation products, tert-butyl formate (B1220265) (TBF) and tert-butyl alcohol (TBA), finding good agreement with measured levels in air and water. nih.gov

Ecotoxicological Assessments: Mechanisms of Environmental Impact (excluding specific toxicological values)

Ecotoxicology studies the harmful effects of chemical substances on biological organisms and ecosystems. The mechanism of impact describes how a substance causes harm at a cellular or systemic level.

For solvent ethers like this compound, a primary mechanism of environmental impact is related to their ability to dissolve lipids. chemdad.com This can cause damage to cell membranes, which are composed of a phospholipid bilayer. chemdad.com Disruption of cell membranes can lead to cell death and tissue irritation in exposed organisms. chemdad.com

Another indirect mechanism of environmental impact, particularly for readily biodegradable ethers, is the potential for oxygen depletion in aquatic environments. who.int When microorganisms break down a large quantity of an organic substance, they consume dissolved oxygen from the water. This can lead to hypoxic or anoxic conditions, which are harmful or lethal to fish and other aquatic life.

While extensive testing has been conducted on fuel oxygenates, the results generally indicate that they exert minimal adverse ecotoxicological effects, often less severe than those observed with conventional petroleum-derived fuel components. nih.govtandfonline.com The primary concern for highly soluble and mobile ethers is often the contamination of water resources rather than direct, high-level toxicity to aquatic organisms. msb.se

Advanced Analytical Techniques for Characterization and Detection of Ethers

Spectroscopic Methodologies for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for determining the molecular structure of 1-tert-butoxybutane and for its quantitative measurement. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound by providing detailed information about the hydrogen and carbon atoms within the molecule. For instance, in a related compound, 1-tert-butoxy-2-methoxyethane, the chemical shifts in the ¹³C NMR spectrum help to identify the different carbon environments. chemicalbook.com Similarly, the ¹H NMR spectrum of 4-(tert-butoxy)butane-1,3-diol reveals distinct signals for the different protons in the molecule. rsc.org

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for identification and structural analysis. While a direct mass spectrum for this compound was not found in the provided results, the NIST Mass Spectrometry Data Center is a key resource for such data. nih.gov The analysis of similar ethers, like fatty alcohol polyoxyethylene ethers, by MS reveals characteristic fragmentation patterns that aid in their identification. researchgate.net

Table 1: Spectroscopic Data for this compound and Related Compounds

Technique Compound Key Observational Data Reference
¹³C NMR 1-tert-butoxy-2-methoxyethane Provides distinct chemical shifts for carbon atoms. chemicalbook.com
¹H NMR 4-(tert-butoxy)butane-1,3-diol Shows signals corresponding to different proton environments. rsc.org
IR tert-butyl chloride over NaY C=C stretching at 1639 cm⁻¹ indicates elimination. researchgate.net
MS Fatty alcohol polyoxyethylene ethers Characteristic fragmentation patterns aid identification. researchgate.net

Chromatographic Techniques for Separation and Identification in Complex Matrices

Chromatographic methods are essential for separating this compound from other components in a mixture, which is a critical step before identification and quantification.

Gas Chromatography (GC): Gas chromatography is a primary technique for the analysis of volatile compounds like ethers. In the synthesis of this compound (also referred to as BTBE), GC is used to determine its purity. acs.orgtdx.catub.edu The Kovats retention index, a standardized measure used in GC, has been reported for this compound on a non-polar column. nih.govnist.gov For instance, the analysis of fuel oxygenates in water often employs GC with flame ionization detection (GC-FID). researchgate.netacs.org In a study on the synthesis of various alkyl tert-butyl ethers, an Agilent 6890 gas chromatograph with a mass selective detector was used to identify and quantify the reaction components, including this compound. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile ethers or for complex matrices, liquid chromatography coupled with mass spectrometry is a powerful tool. LC-MS/MS methods have been developed for the analysis of various ethers, such as glycol ethers and bisphenol A-diglycidyl ether derivatives. rsc.orgwho.int These methods offer high sensitivity and selectivity. For example, a method for analyzing hydroxylated polybrominated diphenyl ethers in plant samples utilized ultra-performance liquid chromatography-triple quadrupole mass spectrometry (UPLC-ESI-MS/MS). researchgate.net

Table 2: Chromatographic Parameters for Ether Analysis

Technique Compound/Matrix Column Detector Key Findings Reference
GC-MS This compound synthesis HP-PONA 19091S-001 (100% dimethylpolysiloxane) Mass Selective Detector HP5973N Identification and quantification of reaction components. acs.org
GC-FID Methyl tert-butyl ether in water - Flame Ionization Detector Trace analysis with a detection limit of 0.1 μg L⁻¹. researchgate.net
UPLC-ESI-MS/MS Hydroxylated brominated diphenyl ethers in plants 100 mm C18 Triple quadrupole mass spectrometer Fast separation and sensitive quantification. researchgate.net
LC-MS/MS Glycol ethers in wood stains - APCI positive mode mass spectrometry Rapid and robust trace analysis. rsc.org

Hyphenated Techniques for Comprehensive Ether Analysis: Enhanced Resolution and Sensitivity

Hyphenated techniques, which combine a separation method with a detection method, offer significant advantages for the analysis of ethers. scientiaricerca.comajpaonline.comijpsr.comresearchgate.netnih.gov These combinations provide enhanced resolution and sensitivity, which are crucial for analyzing complex samples. scientiaricerca.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a prominent example. researchgate.netwho.intoup.com This technique allows for the separation of different ethers in a mixture by LC, followed by their identification and quantification with high specificity by MS. LC-MS has been successfully applied to the analysis of various ethers in diverse matrices, from canned food to biological samples. who.intoup.com The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, enabling the detection of trace amounts of these compounds. researchgate.netwho.int

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique widely used for volatile compounds like this compound. ajpaonline.com It combines the excellent separation capabilities of GC with the definitive identification power of MS. ajpaonline.com

Development of Novel Analytical Approaches for Trace Detection and Environmental Monitoring

The potential for groundwater contamination by fuel ethers has driven the development of novel analytical methods for their trace detection and environmental monitoring. service.gov.ukglobalfuelethers.com These methods are crucial for assessing the extent of contamination and for ensuring the safety of drinking water. service.gov.uk

Recent advancements focus on improving sample preparation and detection limits. Techniques like dispersive liquid-liquid microextraction coupled with GC-FID have been developed for the trace analysis of methyl tert-butyl ether (MTBE) in water, achieving low detection limits. researchgate.net Solid-phase microextraction (SPME) followed by GC-MS is another sensitive approach for detecting monoaromatic hydrocarbons and ethers in biological samples for exposure monitoring. researchgate.netnih.gov

Furthermore, research into direct analysis methods aims to reduce sample preparation time. For example, a direct insertion probe-magnetic sector high-resolution mass spectrometry method has been developed for the rapid quantification of brominated flame retardants in plastics, demonstrating the potential for similar approaches for other ethers. researchgate.net The development of portable and automated analytical systems is also a growing area of interest for on-site environmental monitoring. mdpi.com

Safety Considerations and Risk Assessment in Academic Research and Industrial Synthesis of Ethers

Peroxide Formation and Explosive Hazards: Research into Prevention and Safe Handling Protocols

Ethers are known to form unstable and potentially explosive peroxides upon exposure to air and light. princeton.eduucsb.edu This process is a significant safety concern, particularly with ethers that contain primary and secondary alkyl groups, as well as cyclic ethers. ucsb.edu The formation of these peroxides is accelerated in containers that have been opened and are partially empty. princeton.edu

Prevention of Peroxide Formation:

Several strategies are employed to prevent the formation of peroxides in ethers:

Use of Inhibitors: Many commercially available ethers contain inhibitors, such as butylated hydroxytoluene (BHT), hydroquinone, or 4-tert-butylcatechol, to retard peroxide formation. ucsb.edu It is crucial to note that distillation of a stabilized solvent will remove the inhibitor, requiring careful monitoring of the distillate. harvard.eduuwrf.edu

Proper Storage: Ethers should be stored in tightly sealed, opaque containers, such as amber bottles or metal cans, to protect them from light. ucsb.edu Storage in a cool, dark place is recommended. princeton.edu An inert gas blanket can also be utilized. ucsb.edu

Inventory Management: Implementing a strict inventory management system is vital. Containers should be marked with the date of receipt and the date they are first opened. princeton.eduucsb.edu It is advisable to purchase ethers in small quantities that will be consumed within a short timeframe. uwrf.edu Opened containers should generally be discarded within a specified period, often around six months. uwrf.eduvumc.org

Safe Handling Protocols:

Testing for Peroxides: Before using any ether, especially from a previously opened container, it is essential to test for the presence of peroxides. wisc.edu This can be done using commercially available test strips. ucsb.edu If peroxides are detected at concentrations greater than a specified limit (e.g., 50 ppm), special disposal procedures are required. harvard.edu

Avoiding Distillation to Dryness: Ethers should never be distilled to dryness, as this can concentrate any peroxides that may have formed, leading to a significant explosion hazard. uwrf.eduwisc.edu A residual volume of at least 20% of the solvent should remain. wisc.edu

Visual Inspection: While not a substitute for chemical testing, visual inspection of the container can sometimes reveal the presence of peroxides, which may appear as crystalline solids or a viscous liquid. princeton.edu If such signs are present, or if crystals are observed around the cap, the container should not be opened or moved, and expert assistance should be sought immediately. uwrf.eduucsb.edu

Table 1: Common Inhibitors for Peroxide-Forming Ethers

InhibitorTypical Concentration
Butylated hydroxytoluene (BHT)0.001% - 0.01%
Hydroquinone0.001% - 0.01%
4-tert-butylcatechol (TBC)0.001% - 0.01%

This data is based on information from various safety guidelines. ucsb.edu

Laboratory Safety Protocols and Best Practices for Ether Handling in Research Environments

Given their flammability and potential for peroxide formation, strict safety protocols are essential when handling ethers like 1-tert-butoxybutane in a research laboratory.

Engineering Controls:

Fume Hoods: All operations involving ethers should be conducted in a certified chemical fume hood to minimize the inhalation of flammable and potentially harmful vapors. harvard.edu

Ventilation: Adequate ventilation is crucial to prevent the accumulation of ether vapors, which can form explosive mixtures with air. ed.ac.uk

Personal Protective Equipment (PPE):

Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn when handling ethers. harvard.eduucsb.edu For situations with a higher risk of splashing, more robust gloves like polyvinyl alcohol (PVA) may be necessary. harvard.edu

Eye Protection: Chemical splash goggles are mandatory to protect the eyes from splashes and vapors. umich.edu In some cases, a face shield may also be required. ucsb.edu

Lab Coats: A flame-resistant lab coat should be worn to protect the skin and clothing. ucsb.eduumich.edu

Safe Work Practices:

Elimination of Ignition Sources: Ethers are extremely flammable, and their vapors can travel significant distances. ed.ac.uk All potential ignition sources, such as open flames, hot plates, and static electricity, must be eliminated from the work area. ed.ac.ukumich.edu

Grounding: Metal containers used for transferring flammable liquids should be properly grounded to prevent the buildup of static electricity. umich.edu

Spill Management: Spill cleanup materials should be readily available. harvard.edu Small spills can often be absorbed with an inert material like vermiculite (B1170534) or sand. For larger spills, evacuation and professional assistance may be necessary.

Waste Management and Environmental Remediation Strategies for Ether-Containing Waste

The proper disposal of ether-containing waste is critical to prevent environmental contamination and ensure safety.

Waste Collection and Labeling:

Segregation: Ether waste should be collected in designated, properly labeled containers. york.ac.uk It should not be mixed with incompatible materials such as acids, alkalis, or oxidizing agents. york.ac.uk

Labeling: Waste containers must be clearly labeled with the contents, including the type of ether and any dissolved chemicals, the source of the waste, and the date. york.ac.uk The "ignitable" hazard should be marked on the waste tag. harvard.edu

Disposal Procedures:

Hazardous Waste Programs: Ether-containing waste must be disposed of through an approved hazardous waste program. vumc.orged.ac.uk It should never be poured down the drain. ed.ac.uk

Expired Ethers: Containers of ethers that have passed their expiration date, typically six months after opening, should be disposed of as hazardous waste. vumc.org

Environmental Remediation:

In the event of a significant release of ethers into the environment, remediation strategies are necessary to address soil and groundwater contamination. Methyl tert-butyl ether (MTBE), a related compound, has been the subject of extensive remediation research due to its widespread use as a gasoline additive. nih.gov

Bioremediation: This approach utilizes microorganisms to break down ether contaminants. Research has shown that bacteria and fungi can degrade MTBE under certain conditions. nih.gov

Phytoremediation: This method involves using plants to remove, degrade, or contain contaminants from soil and water.

Physical/Chemical Treatment: Technologies such as soil vapor extraction, air sparging, and advanced oxidation processes (e.g., using Fenton's reagent) have been employed to treat ether-contaminated sites. epa.gov

Table 2: Overview of Ether Waste Management and Remediation

StrategyDescriptionKey Considerations
Waste Segregation Collecting ether waste separately from other chemical waste streams.Avoid mixing with incompatible substances. york.ac.uk
Proper Labeling Clearly identifying the contents and hazards of waste containers.Include date, source, and chemical composition. york.ac.uk
Bioremediation Using microorganisms to break down ether contaminants in soil and water.Effectiveness can be site-specific. nih.gov
Phytoremediation Utilizing plants to clean up contaminated environments.Slower process compared to other methods.
Soil Vapor Extraction Removing volatile organic compounds from the soil by applying a vacuum.Effective for volatile ethers in the unsaturated zone. ca.gov
Air Sparging Injecting air into the subsurface to volatilize contaminants for extraction.Often used in conjunction with soil vapor extraction.
Advanced Oxidation Using powerful oxidizing agents to chemically destroy contaminants.Can be effective for a range of organic compounds. epa.gov

Implementation of Green Chemistry Principles in Ether Synthesis and Application for Reduced Hazard Profiles

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are highly relevant to the synthesis and use of ethers like this compound.

Greener Synthetic Routes:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. acs.org

Use of Catalysts: Catalytic reactions are preferred over stoichiometric ones because they are more efficient and generate less waste. For example, the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) has been studied using phase transfer catalysis, which is considered an environmentally friendly method. researchgate.net

Safer Solvents and Reaction Conditions: The use of hazardous solvents should be avoided or replaced with greener alternatives like water or supercritical fluids. royalsocietypublishing.org Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.

Designing Safer Ethers:

Reduced Peroxide Formation: A key goal of green chemistry in this context is to design ethers with a lower propensity for peroxide formation. For instance, methyl tert-butyl ether (MTBE) is noted for not forming peroxides, making it a safer alternative to ethers like diethyl ether in some applications. stackexchange.com

Biodegradability: Designing ethers that can readily biodegrade after use can prevent their accumulation in the environment.

Alternative Technologies:

Mechanochemistry: This solvent-free approach uses mechanical force to induce chemical reactions. A novel method for synthesizing tert-butyl esters using electromagnetic milling has been developed, offering a green and sustainable alternative to traditional methods. rsc.org

Table 3: Application of Green Chemistry Principles to Ether Synthesis

Green Chemistry PrincipleApplication in Ether Synthesis and Use
Prevention of Waste Designing syntheses with high atom economy to minimize byproducts. acs.org
Less Hazardous Chemical Syntheses Using non-toxic reagents and developing reaction pathways that avoid hazardous intermediates. consensus.app
Designing Safer Chemicals Developing ethers with reduced tendency for peroxide formation. stackexchange.com
Use of Safer Solvents Replacing traditional organic solvents with water, ionic liquids, or conducting solvent-free reactions. royalsocietypublishing.org
Use of Catalysis Employing catalysts to improve reaction efficiency and reduce waste. pnas.org
Design for Degradation Creating ethers that are readily biodegradable after their intended use.

Future Research Directions and Emerging Paradigms in Ether Chemistry

Innovations in Sustainable and Catalytic Ether Synthesis

The chemical industry is increasingly shifting towards green and sustainable practices, and ether synthesis is no exception. alfa-chemistry.com Future research is intensely focused on developing catalytic systems that are not only highly efficient but also environmentally benign. alfa-chemistry.comnumberanalytics.com Key innovations are centered around the use of sustainable catalysts, minimizing hazardous waste, and improving energy efficiency. alfa-chemistry.com

Catalytic Etherification: A significant area of development is the use of catalysts to facilitate the formation of ether linkages under milder conditions than traditional methods. numberanalytics.com This includes the use of both homogeneous and heterogeneous catalysts. For instance, researchers at Waseda University have developed a process using palladium or nickel as a catalyst to produce ethers from esters by removing carbon monoxide. sciencedaily.comphys.org This method avoids the use of halogenated compounds, which are common in conventional methods like the Williamson ether synthesis, thus reducing the generation of hazardous waste. sciencedaily.comphys.org Another innovative approach involves the use of a monovalent silver salt as a catalyst for the reaction between an aldehyde and a silane (B1218182) to produce ethers in a solvent-free system, which boasts high conversion rates and yields. google.com

Sustainable Methods: Efforts to create more sustainable synthesis methods have led to the exploration of environmentally friendly solvents and energy sources. numberanalytics.com Microwave-assisted synthesis and sonochemical methods are being investigated as energy-efficient alternatives that can accelerate reaction times and improve yields. alfa-chemistry.com The synthesis of 1-tert-butoxybutane itself can be achieved through the reaction of a butanol with 2-methylpropene, a process for which detailed thermodynamic data is available, aiding in the optimization of sustainable industrial production. nist.govnist.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a growing field. For example, the immobilized enzyme Candida antarctica lipase (B570770) B has been successfully used to synthesize vinyl ether esters directly from carboxylic acids and hydroxyl-functional vinyl ethers. nih.gov This biocatalytic approach operates under benign conditions and offers a more sustainable alternative to traditional chemical methods. nih.gov

Table 1: Comparison of Catalytic Ether Synthesis Methods

Catalytic Method Catalyst Type Key Advantages Relevant Compounds Citations
Catalytic Etherification Palladium, Nickel Avoids halogenated waste, uses readily available starting materials. Diaryl ethers sciencedaily.comphys.org
Reduction-Coupling-Ether Formation Monovalent Silver Salt Solvent-free, high conversion and yield, short reaction time. Various ethers google.com
Enzyme-catalyzed Synthesis Immobilized Lipase Sustainable, benign reaction conditions, direct use of carboxylic acids. Vinyl ether esters nih.gov
Acid Catalysis Sulfonic Macroreticular Resin Allows for synthesis from alcohols and alkenes. This compound ub.edu

Exploration of Novel Reactivity and Unconventional Catalytic Applications of Ethers

Beyond their traditional roles as solvents and protecting groups, ethers are being explored for their novel reactivity and potential applications in catalysis. internal-interfaces.de The C-O bond in ethers, while generally stable, can be selectively activated and cleaved under specific catalytic conditions, opening up new synthetic pathways. rsc.org

C-O Bond Activation: Research into the metal-catalyzed cleavage of the C-O bond in aryl and vinyl ethers has gained significant traction. rsc.org This allows for the use of ethers as coupling partners in cross-coupling reactions, providing a valuable alternative to organic halides. rsc.org For example, nickel-catalyzed Kumada-Tamao-Corriu coupling reactions of aryl alkyl ethers have been demonstrated. rsc.org

Ethers as Reaction Intermediates: The reactivity of ethers on semiconductor surfaces is an area of active investigation. Studies on the adsorption of ethers on Si(001) surfaces have shown that ethers can form a datively bonded intermediate, which can then undergo regioselective C-O bond cleavage. internal-interfaces.deresearchgate.netkaust.edu.sa This understanding of ether reactivity at surfaces is crucial for applications in organic functionalization of semiconductors. internal-interfaces.de

Unconventional Catalysis: Crown ethers, a class of cyclic polyethers, are well-known for their ability to complex cations and are used as phase-transfer catalysts. alfa-chemistry.com Future research is focused on designing and synthesizing functionalized crown ethers that can act as highly selective catalysts for specific reactions. rsc.org The derivatization of crown ethers allows for the coupling of their complexing ability with other functions, such as catalysis and self-assembly. rsc.org

Advanced Materials Development Incorporating Ether Moieties for Targeted Properties

The incorporation of ether linkages into polymers and other materials can impart a range of desirable properties, including flexibility, chemical resistance, and thermal stability. numberanalytics.com This has led to the development of advanced materials with tailored properties for specific applications. scbt.com

Polyethers: Polyethers, which contain ether linkages in their polymer backbone, are a significant class of materials. numberanalytics.com Poly(ethylene oxide) (PEO), for example, is a hydrophilic polyether with numerous biomedical applications. numberanalytics.com Research is ongoing to develop new polyether-based materials with enhanced properties. This includes the synthesis of poly(benzoxazine-ether-urethane)s, which are high-performance thermosetting polymers. researchgate.net

Functional Materials: Ether moieties are being incorporated into a variety of functional materials. For example, silyl (B83357) ethers are used as acid-sensitive linkers in prodrugs, allowing for the controlled release of therapeutic agents. nih.gov The rate of drug release can be tuned by modifying the substituents on the silicon atom. nih.gov In the realm of materials science, ethers are used in the production of surfactants, lubricants, and plasticizers. scbt.com

Table 2: Properties and Applications of Ether-Containing Materials

Material Class Key Ether Moiety Properties Applications Citations
Polyethers Poly(ethylene oxide) Hydrophilicity, biocompatibility Biomedical devices, drug delivery numberanalytics.com
Thermosets Poly(benzoxazine-ether-urethane) High thermal and mechanical stability Composites, aerospace materials researchgate.net
Prodrugs Silyl ethers Acid-sensitive, tunable release rate Controlled drug delivery nih.gov
Surfactants IGEPAL CA-630 Emulsification, solubilization Industrial and research applications scbt.com

Interdisciplinary Research Involving Ethers: Convergence with Biochemistry, Nanotechnology, and Surface Science

The versatility of ethers has led to their increasing use in interdisciplinary research, at the convergence of chemistry with biochemistry, nanotechnology, and surface science.

Biochemistry: Ether linkages are prevalent in many biologically important molecules, including carbohydrates and lignin. wikipedia.org The study of naturally occurring ethers and their biological significance is a growing area of research that could lead to the discovery of new therapeutic agents. solubilityofthings.commedcraveonline.com Crown ethers, for instance, have been investigated for their potential in developing antiviral and antibacterial medications. alfa-chemistry.com

Nanotechnology: In nanotechnology, ethers play a role in the synthesis and functionalization of nanoparticles. For example, poly(ethylene glycol) (PEG), a polyether, is commonly used to coat nanoparticles to improve their stability and biocompatibility for biomedical applications such as cancer therapy. acs.org The development of silyl ether-based prodrugs that can be incorporated into nanoparticles represents a convergence of ether chemistry, materials science, and nanomedicine. nih.gov

Surface Science: The interaction of ethers with surfaces is a key area of research in surface science, with implications for catalysis, lubrication, and the development of electronic devices. internal-interfaces.detandfonline.com Studies on the adsorption and reaction of ethers on metal and semiconductor surfaces provide fundamental insights into surface chemistry. internal-interfaces.deresearchgate.netkaust.edu.satandfonline.com For example, research has shown that fluorinated ethers bond less strongly to metal surfaces than their hydrogenated counterparts. tandfonline.com The understanding of how ethers interact with surfaces at a molecular level is crucial for the design of new materials and technologies. internal-interfaces.de

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Tert-butoxybutane that researchers must consider during experimental design?

  • Answer : The molecular formula (C₈H₁₈O), molecular weight (130.23 g/mol), and structural features (e.g., ether linkage, tert-butyl group) dictate its solubility, volatility, and reactivity. Key properties include boiling point (unreported in evidence but inferred to be moderate for ethers), flammability (similar to other ethers, requiring fire safety protocols), and stability under inert conditions. Storage recommendations emphasize tight sealing, cool environments, and avoidance of heat sources to prevent decomposition .

Q. How should this compound be safely handled and stored in laboratory settings?

  • Answer : Use explosion-proof equipment, ensure proper ventilation, and avoid static discharge. Wear PPE (gloves, goggles) to prevent skin/eye irritation. Store in tightly sealed containers in cool (<25°C), well-ventilated areas away from oxidizers and ignition sources. Contingency plans for spills should include neutralization with inert adsorbents .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

  • Answer : Gas chromatography (GC) with flame ionization detection for purity analysis, NMR (¹H/¹³C) for structural confirmation, and FT-IR to identify functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹). Cross-validate results with literature spectra and purity standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data interpretation for this compound derivatives?

  • Answer : Apply multi-technique validation (e.g., GC-MS vs. NMR) and computational modeling (DFT calculations for predicted spectra). For conflicting results, assess solvent effects, sample degradation, or impurities. Document deviations and compare with peer-reviewed datasets .

Q. What strategies optimize reaction conditions when using this compound as a solvent or intermediate?

  • Answer : Systematically vary temperature, catalyst loading, and reaction time via Design of Experiments (DoE). Monitor side reactions (e.g., ether cleavage under acidic conditions) and characterize byproducts. Prioritize inert atmospheres to suppress oxidation .

Q. How can the ecological impact of this compound be assessed given limited toxicity data?

  • Answer : Conduct in silico toxicity prediction (e.g., QSAR models) and small-scale biodegradation assays. Compare with structurally analogous ethers (e.g., tert-butyl methyl ether) for persistence and bioaccumulation potential. Publish negative results to address literature gaps .

Q. What methodologies address synthetic challenges in preparing this compound with high enantiopurity?

  • Answer : Employ chiral catalysts (e.g., asymmetric alkylation) or enzymatic resolution. Use chiral HPLC for enantiomeric excess (ee) quantification. Optimize protecting group strategies to minimize racemization during synthesis .

Methodological Guidance

  • Literature Review : Cross-reference patents, peer-reviewed journals, and SDS sheets (avoiding unreliable sources like benchchem). Use CAS No. 1000-63-1 and synonyms (e.g., butyl tert-butyl ether) for database searches .
  • Data Contradiction Analysis : Apply triangulation (multiple data sources) and principal contradiction frameworks to prioritize critical variables (e.g., reaction temperature vs. yield) .
  • Safety Protocols : Align with OSHA standards for flammable liquids (Category 2) and implement emergency response drills for ether-related hazards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.